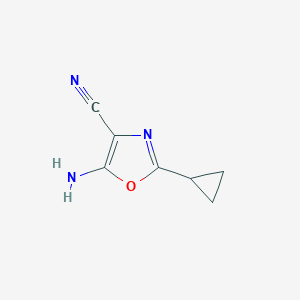

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” is a chemical compound with the molecular formula C7H7N3O . It has a molecular weight of 149.15 g/mol.

Synthesis Analysis

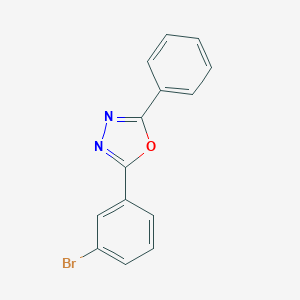

The synthesis of 1,3-oxazoles, such as “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Molecular Structure Analysis

The molecular structure of “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” consists of a cyclopropyl group attached to the 2-position of the 1,3-oxazole ring, a carbonitrile group attached to the 4-position, and an amino group attached to the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile” include a molecular weight of 149.15 g/mol. Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

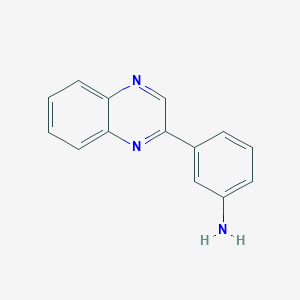

5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile is involved in the synthesis of various heterocyclic compounds. Research indicates that its interaction with 2-aryl-4-cyano-1,3-oxazole-5-sulfonylchlorides leads to new heterocyclic systems such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014). These derivatives demonstrate potential for further applications in pharmaceutical and chemical research.

Anticancer Activity

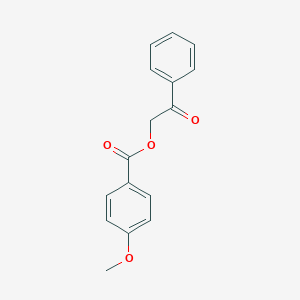

A significant application of this compound is in anticancer research. A study synthesized novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles and evaluated their anticancer activities. These compounds showed promising cytostatic and cytotoxic activities against various cancer cell lines, particularly leukemia, renal, and breast cancer subpanels (Kachaeva et al., 2018). This highlights its potential utility in developing new anticancer drugs.

Macrocyclic Structure Construction

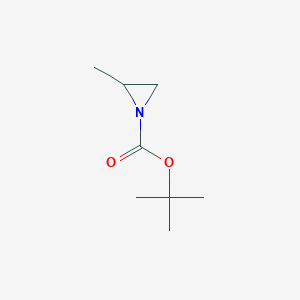

This compound also plays a role in the construction of macrocyclic structures, such as cyclophanes with oxazole fragments. It is used in reactions involving bifunctional reagents to form compounds like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphan-14,54-dicarbonitrile, demonstrating its utility in creating complex chemical structures (Merzhyievskyi et al., 2020).

Anti-Human Cytomegalovirus (HCMV) Properties

Research has also shown that derivatives of 1,3-oxazole-4-carbonitrile, including 5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile, have considerable anti-HCMV activity. This activity was notably higher than that of Ganciclovir, a clinically used anti-HCMV agent, suggesting its potential as a basis for developing new antiviral drugs (Kachaeva et al., 2019).

Propriétés

IUPAC Name |

5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-3-5-6(9)11-7(10-5)4-1-2-4/h4H,1-2,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHZIZXCFVBICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(O2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327768 |

Source

|

| Record name | 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196411-04-8 |

Source

|

| Record name | 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)

![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)

![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)